Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a trifluoromethyl group at the 8th position, a methylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves a multi-step process One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene
The methylamino group is introduced via nucleophilic substitution, where a suitable precursor, such as 4-chloroquinoline, reacts with methylamine. Finally, the ethyl ester group is introduced through esterification of the carboxylic acid derivative using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to known bioactive quinolines.
Medicine: Explored for its potential use in the development of pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinine: Another antimalarial compound with a quinoline core and a methanol group.
Mefloquine: A quinoline derivative used as an antimalarial agent with a trifluoromethyl group at a different position.
Uniqueness
The presence of the trifluoromethyl group at the 8th position and the methylamino group at the 4th position makes this compound unique. These substituents contribute to its distinct chemical and biological properties, such as increased lipophilicity and potential antimicrobial activity.
List of Similar Compounds
- Chloroquine
- Quinine
- Mefloquine
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)9-7-19-12-8(11(9)18-2)5-4-6-10(12)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
InChI Key |
PZOQQIPHSOBSET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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